molecular formula C11H16N2 B3112317 4-Phenylpiperidin-4-amine CAS No. 188979-27-3

4-Phenylpiperidin-4-amine

Cat. No.: B3112317
CAS No.: 188979-27-3
M. Wt: 176.26 g/mol
InChI Key: JCGSBRGSKUXXAG-UHFFFAOYSA-N
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Description

4-Phenylpiperidin-4-amine is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . It is also known by other names such as 4-Piperidinamine, N-phenyl-; Despropionyl norfentanyl; Piperidine, 4-anilino- .


Molecular Structure Analysis

The molecular formula of this compound is C11H16N2 . Its molecular weight is 176.2581 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, piperidines and their derivatives are known to undergo a variety of reactions . These include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Anti-Inflammatory Applications

4-Phenylpiperidin-4-amine derivatives have been synthesized and evaluated for their anti-inflammatory activities. Some of these amines demonstrated activities comparable to phenylbutazone in the rat paw carrageenan test, indicating potential as anti-inflammatory compounds (Hicks et al., 1979).

Synthesis and Resolution

The compound has been utilized in chemical synthesis, such as the reductive amination of dicarbonyl compounds with (S)-valine methyl ester, leading to the synthesis of specific phenylpiperidine derivatives (Manescalchi et al., 1994). Additionally, the synthesis, resolution, and determination of the absolute configuration of 4-amino-3-phenylpiperidine have been explored (Schramm & Christoffers, 2009).

Catalysis and Chemical Reactions

This compound derivatives have been synthesized using phase-transfer catalysis, demonstrating their potential in chemical reactions and catalysis (Thompson & Reeves, 1983). Furthermore, their role in the N-heterocyclization of primary amines with diols catalyzed by a CpIr complex has been explored, offering a new method for synthesizing cyclic amines (Fujita et al., 2004).

Cytotoxicity Studies

Studies on the cytotoxicity of alkyl-linked lipoidal amine derivatives of this compound, such as CP-46,665, have revealed their potential effects on human tumor and leukemia cells (Berdel et al., 1985).

Safety and Hazards

The safety data sheet for a related compound, N-phenylpiperidin-4-amine dihydrochloride, indicates that it is classified as a flammable liquid (Category 2), and has acute toxicity when ingested (Category 4), inhaled (Category 3), or comes into contact with skin (Category 3). It can also cause skin corrosion (Category 1B) and serious eye damage (Category 1). It poses a short-term (acute) aquatic hazard (Category 3) .

Future Directions

Piperidines, including 4-Phenylpiperidin-4-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidines .

Biochemical Analysis

Biochemical Properties

4-Phenylpiperidin-4-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with opioid receptors, particularly the mu-opioid receptor, where it can act as an agonist or antagonist depending on its structural analogs . The interaction with these receptors involves binding to the active site, leading to conformational changes that modulate receptor activity. Additionally, this compound may interact with cytochrome P450 enzymes, influencing its metabolism and biotransformation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound can modulate neurotransmitter release by influencing opioid receptor signaling pathways . This modulation can lead to changes in cell signaling, gene expression, and cellular metabolism. For instance, activation of the mu-opioid receptor by this compound can inhibit adenylate cyclase activity, reducing cyclic AMP levels and altering downstream signaling cascades . These effects can impact pain perception, mood, and other physiological responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon binding to opioid receptors, this compound induces conformational changes that activate G-proteins, leading to the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels . This results in decreased phosphorylation of protein kinase A substrates, ultimately affecting gene expression and cellular responses. Additionally, this compound may inhibit or activate other enzymes involved in its metabolic pathways, further influencing its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to desensitization of opioid receptors, reducing its efficacy over time . Long-term studies in vitro and in vivo have also indicated potential neurotoxic effects at high concentrations, necessitating careful monitoring of its use in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can produce analgesic effects by activating opioid receptors and modulating pain pathways . At higher doses, this compound can induce adverse effects such as respiratory depression, sedation, and potential toxicity . Threshold effects have been observed, where a minimal effective dose produces desired therapeutic effects, while exceeding this threshold can lead to significant adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted . The metabolic flux of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Properties

IUPAC Name

4-phenylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGSBRGSKUXXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.2 ml of 12N hydrochloric acid solution are added to a solution of 5 g of 4-amino-1-benzyl-4-phenylpiperidine in 25 ml of methanol, followed by addition of 0.5 g of 10% palladium-on-charcoal (50% water) and hydrogen overnight, at atmospheric pressure and at 40° C. The catalyst is filtered off and the filtrate is concentrated under vacuum. The residue is taken up in 15 ml of water, basified by addition of 3.8 ml of 10N sodium hydroxide solution and left stirring. Sodium chloride crystals are added to the aqueous phase and the mixture is extracted twice with 25 ml of dichloromethane. The organic phase is dried over sodium sulfate and filtered, and the solvent is evaporated off under vacuum. 3.4 g of the expected product are obtained. b) A solution of 2.83 g of potassium carbonate in 2.8 ml of water is added to a solution of 4 g of compound of formula (III) obtained in Example 1 in 9.2 ml of toluene and 8 ml of methyl isobutyl ketone, followed by addition of 1.6 g of 4-amino-4-phenylpiperidine, and this mixture is heated at 70° C. for 12 hours. After cooling the reaction mixture to room temperature, 16 ml of water are added and the phases are then separated by settling. The organic phase is washed twice with 16 ml of water and is acidified by adding a solution of 1.5 ml of 12N hydrochloric acid in 16 ml of water, and the phases are then separated by settling. The acidic aqueous phase is washed twice with 10 ml of toluene, the aqueous phase is basified by adding 2 ml of 10N sodium hydroxide solution and is extracted twice with 30 ml of toluene. The organic phase is dried over magnesium sulfate and filtered, and the solvent is evaporated off under vacuum. 4 g of the expected product are obtained in the form of an oil.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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